molecular formula C4H4BrN B1279725 2-(Bromomethyl)prop-2-enenitrile CAS No. 17200-53-2

2-(Bromomethyl)prop-2-enenitrile

Cat. No.: B1279725
CAS No.: 17200-53-2
M. Wt: 145.99 g/mol
InChI Key: YSTRHMIYRJIYSV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)prop-2-enenitrile, also known as 2-(bromomethyl)acrylonitrile, is an organic compound with the molecular formula C4H4BrN. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromomethyl group attached to a prop-2-enenitrile moiety, making it a versatile building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)prop-2-enenitrile typically involves the bromination of allyl cyanide. The reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of allyl cyanide and bromine into a reactor, with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Bromomethyl)prop-2-enenitrile finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing new bioconjugates.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)prop-2-enenitrile primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The nitrile group can also participate in various addition reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)prop-2-enenitrile is unique due to its balanced reactivity, making it suitable for a wide range of chemical transformations. Its bromomethyl group provides a good leaving group for nucleophilic substitution reactions, while the nitrile group offers additional reactivity for polymerization and addition reactions .

Properties

IUPAC Name

2-(bromomethyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN/c1-4(2-5)3-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRHMIYRJIYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17200-53-2
Record name 2-(bromomethyl)prop-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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